molecular formula C23H25N5O4 B10984368 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide

Cat. No.: B10984368
M. Wt: 435.5 g/mol
InChI Key: YXARYBDBQBCSMK-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide is unique due to its combination of the quinazoline and benzimidazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C23H25N5O4/c1-13(2)7-21-26-16-6-5-14(8-18(16)27-21)25-22(29)11-28-12-24-17-10-20(32-4)19(31-3)9-15(17)23(28)30/h5-6,8-10,12-13H,7,11H2,1-4H3,(H,25,29)(H,26,27)

InChI Key

YXARYBDBQBCSMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CN3C=NC4=CC(=C(C=C4C3=O)OC)OC

Origin of Product

United States

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